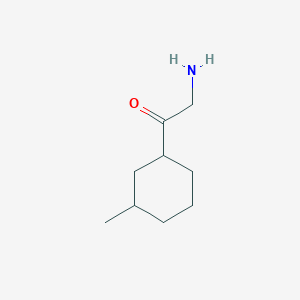
4-(1-Methanesulfonylethenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methanesulfonylethenyl)benzaldehyde is a chemical compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . It is characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a benzaldehyde moiety. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-vinylbenzaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methanesulfonylethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: 4-(1-Methanesulfonylethenyl)benzoic acid.
Reduction: 4-(1-Methanesulfonylethenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Methanesulfonylethenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methanesulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)benzaldehyde: Similar structure but lacks the ethenyl group.
4-Ethynylbenzaldehyde: Contains an ethynyl group instead of a methanesulfonylethenyl group.
4-Formylbenzoic acid: Similar aldehyde functionality but with a carboxylic acid group instead of a methanesulfonyl group.
Uniqueness
4-(1-Methanesulfonylethenyl)benzaldehyde is unique due to the presence of both the methanesulfonyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10O3S |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
4-(1-methylsulfonylethenyl)benzaldehyde |
InChI |
InChI=1S/C10H10O3S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3 |
Clé InChI |
QAHDUCWXMLVHLP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




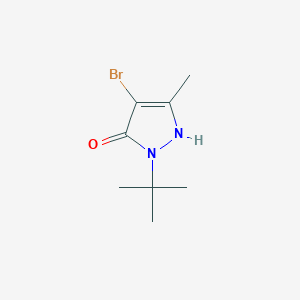

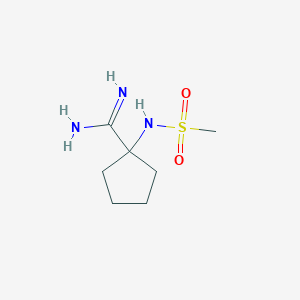
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
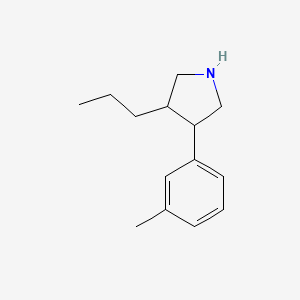
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)
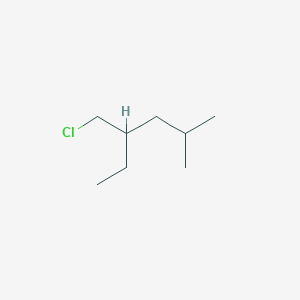

![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)
![2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
